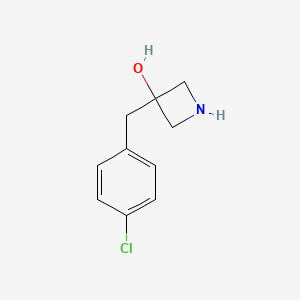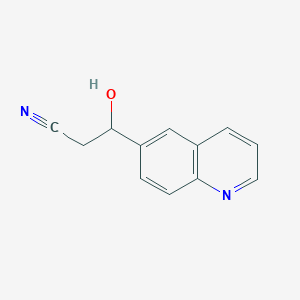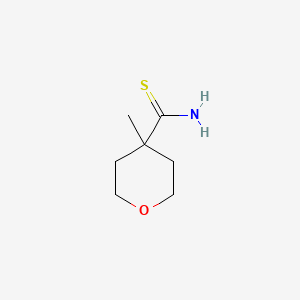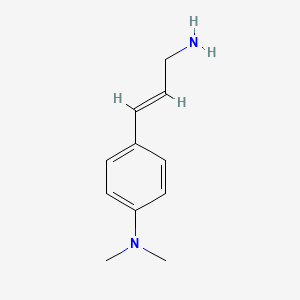![molecular formula C10H10F3NO2 B13596297 Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
Azetidine,3-[2-(trifluoromethoxy)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine,3-[2-(trifluoromethoxy)phenoxy]-: is a chemical compound with the molecular formula C10H10F3NO2 . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethoxy group and the phenoxy group in its structure makes it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including Azetidine,3-[2-(trifluoromethoxy)phenoxy]-, can be achieved through several methods. One common approach is the cyclization of suitable precursors under specific conditions. . This reaction typically proceeds under photochemical conditions with high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of azetidines often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions for the industrial production of Azetidine,3-[2-(trifluoromethoxy)phenoxy]- are not widely documented, but they likely involve similar cyclization and photocycloaddition techniques used in laboratory synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Azetidine,3-[2-(trifluoromethoxy)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxy group in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Azetidine,3-[2-(trifluoromethoxy)phenoxy]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used as a probe to investigate biological pathways and mechanisms.
Medicine: In medicinal chemistry, Azetidine,3-[2-(trifluoromethoxy)phenoxy]- is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological properties that make them candidates for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of Azetidine,3-[2-(trifluoromethoxy)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms by which it exerts its effects.
Comparación Con Compuestos Similares
Comparison: Azetidine,3-[2-(trifluoromethoxy)phenoxy]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-9-4-2-1-3-8(9)15-7-5-14-6-7/h1-4,7,14H,5-6H2 |
Clave InChI |
NFLNWNJTFUWOGA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=CC=CC=C2OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


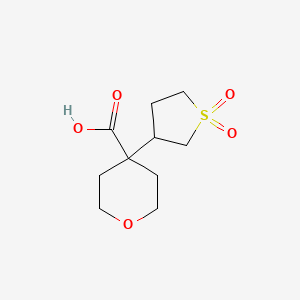
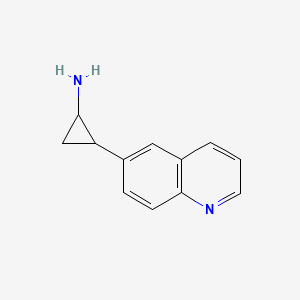
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)

![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)
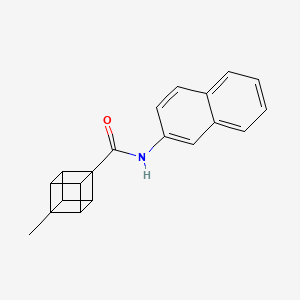
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)

